
1-(2-Methylbenzyl)-1H-pyrazol-4-ol
Descripción general
Descripción
“1-(2-Methylbenzyl)-1H-pyrazol-4-ol” is a complex organic compound that contains a pyrazol ring, which is a type of heterocyclic aromatic organic compound. The “1H” in its name indicates the presence of a hydrogen atom at the 1-position of the pyrazol ring. The “2-Methylbenzyl” group is attached to this position .
Molecular Structure Analysis
The molecular structure of “1-(2-Methylbenzyl)-1H-pyrazol-4-ol” would consist of a pyrazol ring with a hydroxyl (-OH) group at the 4-position and a 2-Methylbenzyl group at the 1-position .
Chemical Reactions Analysis
The chemical reactions involving “1-(2-Methylbenzyl)-1H-pyrazol-4-ol” would depend on the reagents and conditions used. Pyrazols can undergo a variety of reactions, including substitutions and additions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Methylbenzyl)-1H-pyrazol-4-ol” would depend on its molecular structure. For example, its solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups .
Aplicaciones Científicas De Investigación
Methyl Linked Pyrazoles: Synthetic and Medicinal Perspective
Pyrazoles, including derivatives like 1-(2-Methylbenzyl)-1H-pyrazol-4-ol, play a crucial role in medicinal chemistry due to their wide spectrum of biological activities. These compounds have been synthesized and studied extensively for their potential as medicinal scaffolds, exhibiting properties that make them promising candidates for drug development. The synthetic approaches for methyl substituted pyrazoles have been elaborated, providing insights into their medicinal significance and potential applications in creating new therapeutic agents with high efficacy and minimal microbial resistance (Sharma et al., 2021).
A Concise Review on the Synthesis of Pyrazole Heterocycles
The pyrazole moiety, including structures like 1-(2-Methylbenzyl)-1H-pyrazol-4-ol, is identified as a pharmacophore due to its presence in many biologically active compounds. This review highlights the importance of pyrazoles in medicinal chemistry, showcasing their extensive use as synthons in organic synthesis. With a variety of biological activities, such as anticancer, anti-inflammatory, and antimicrobial effects, pyrazoles have become an interesting template for both combinatorial and medicinal chemistry. The review also covers synthetic methodologies for pyrazole derivatives, emphasizing their biological significance and potential in drug discovery (Dar & Shamsuzzaman, 2015).
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives
This review addresses the recent developments in the multicomponent reactions (MCRs) for synthesizing bioactive molecules containing the pyrazole moiety. Focusing on compounds like 1-(2-Methylbenzyl)-1H-pyrazol-4-ol, it explores their antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory activities among others. The synthesis of pyrazole derivatives via MCRs demonstrates an efficient approach towards developing biologically active molecules with potential therapeutic applications. The review organizes reported synthetic mechanisms and activity data, providing a comprehensive look at the advances in creating more effective drugs containing the pyrazole nucleus (Becerra et al., 2022).
Pyrazole Scaffolds in Anti-Inflammatory and Antiviral Drug Design
Pyrazole scaffolds, including those similar to 1-(2-Methylbenzyl)-1H-pyrazol-4-ol, have shown considerable potential as anti-viral and anti-inflammatory therapeutics. Their broad spectrum of biological and pharmacological uses makes them a focus for novel drug design and synthesis. This review explores the versatility of pyrazole derivatives in targeting various diseases, highlighting the importance of this heterocyclic compound in medicinal chemistry. It discusses the synthesis of lead molecules and their pharmacological actions, providing insights into the development of new therapeutic agents based on the pyrazole scaffold (Karati et al., 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(2-methylphenyl)methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-4-2-3-5-10(9)7-13-8-11(14)6-12-13/h2-6,8,14H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTNVEVMGIFPLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-benzyl)-1H-pyrazol-4-ol | |
CAS RN |
1603517-86-7 | |
| Record name | 1-[(2-methylphenyl)methyl]-1H-pyrazol-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




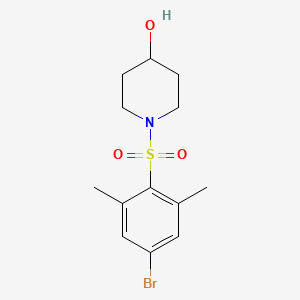


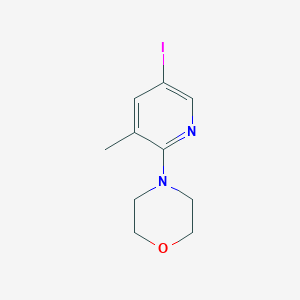
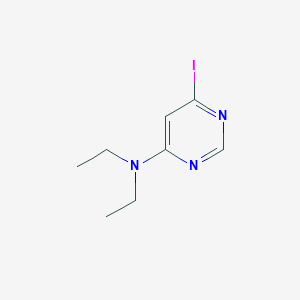

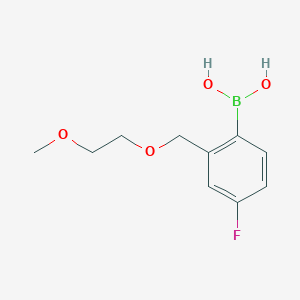
![ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408852.png)


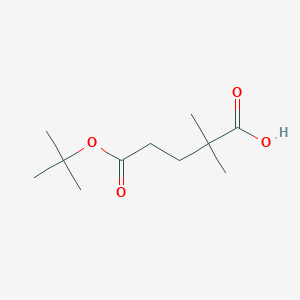

![ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408858.png)